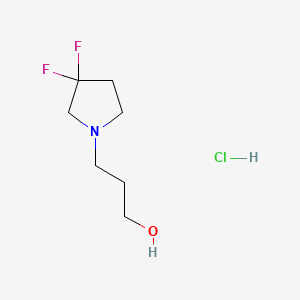
3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride is a fluorinated pyrrolidine salt with its amine being protonated by hydrochloric acid. This compound is commonly used as a building block in medicinal chemistry for introducing the fluorinated pyrrolidine via nucleophilic substitution . The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through cell membranes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride can be achieved through various methods. One efficient route involves the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes, catalyzed by copper (I) . This method yields high enantioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar cycloaddition reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
化学反应分析
Types of Reactions: 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated derivatives, alcohols, amines, and ketones .
科学研究应用
3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride involves its interaction with specific molecular targets. For instance, as a dipeptidyl peptidase-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which regulate insulin secretion . This interaction enhances the body’s ability to manage blood glucose levels .
相似化合物的比较
3,3-Difluoropyrrolidine Hydrochloride: Shares similar structural features but lacks the hydroxypropyl group.
3,3,4-Trifluoropyrrolidine Hydrochloride: Contains an additional fluorine atom, which may alter its chemical properties and biological activity.
Uniqueness: 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride is unique due to its hydroxypropyl group, which enhances its solubility and reactivity compared to other fluorinated pyrrolidines .
属性
分子式 |
C7H14ClF2NO |
|---|---|
分子量 |
201.64 g/mol |
IUPAC 名称 |
3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)2-4-10(6-7)3-1-5-11;/h11H,1-6H2;1H |
InChI 键 |
OXOYQAQVHJWJFP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(F)F)CCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid](/img/structure/B12449948.png)
![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine](/img/structure/B12449958.png)
![Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B12449966.png)
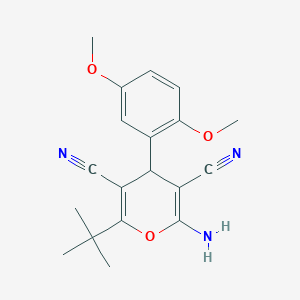
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)
![2-[(2-bromophenyl)carbonyl]-N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B12449989.png)
![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)
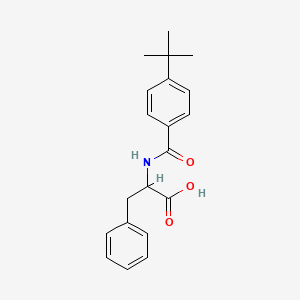
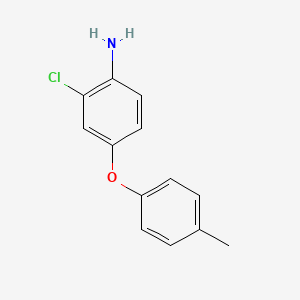
![5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)
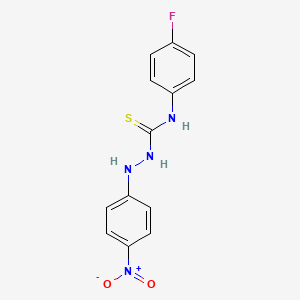
![N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide](/img/structure/B12450036.png)
![[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B12450044.png)
